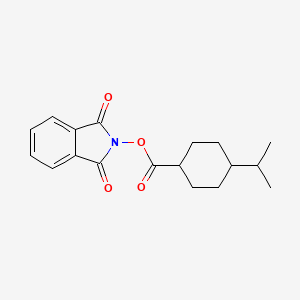
1,3-Dioxoisoindolin-2-yl 4-isopropylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-(propan-2-yl)cyclohexane-1-carboxylate” is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-(propan-2-yl)cyclohexane-1-carboxylate” typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable precursor, such as an ortho-substituted benzamide.
Introduction of the Cyclohexane Moiety: This step may involve the use of a Grignard reagent or other organometallic compounds to introduce the cyclohexane ring.
Esterification: The final step could involve the esterification of the carboxylic acid group with an alcohol, such as isopropanol, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexane ring or the isoindole core.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The isoindole core is a common motif in many biologically active molecules.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, modulating their function. The isoindole core could engage in π-π stacking interactions, while the cyclohexane ring might provide hydrophobic contacts.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share the isoindole core and are used in various chemical and biological applications.
Cyclohexane Carboxylates: These compounds are similar in having a cyclohexane ring and a carboxylate group, used in different industrial applications.
Uniqueness
What sets “1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1r,4r)-4-(propan-2-yl)cyclohexane-1-carboxylate” apart is the combination of the isoindole core with the cyclohexane carboxylate moiety. This unique structure could confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-propan-2-ylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-11(2)12-7-9-13(10-8-12)18(22)23-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
NKNCJHTWKRIUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















